

Biological activity of 2-(Cyclopropylamino)nicotinonitrile derivatives

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Compound of Interest

Compound Name: 2-(Cyclopropylamino)nicotinonitrile

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An In-Depth Technical Guide to the Biological Activity of **2-(Cyclopropylamino)nicotinonitrile** Derivatives

Foreword

The confluence of the rigid, planar pyridine ring and the strained, three-dimensional cyclopropyl group creates a unique chemical scaffold in **2-(cyclopropylamino)nicotinonitrile**. This structure has emerged as a privileged core in modern medicinal chemistry, serving as a foundational building block for a diverse array of biologically active compounds.^[1] Its inherent functionalities—a reactive nitrile, a secondary amine, and an aromatic nitrogen—provide multiple vectors for synthetic elaboration, enabling the exploration of vast chemical space. This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of derivatives built upon this versatile scaffold. We will delve into the mechanistic underpinnings of their anticancer and antiviral properties, detail key experimental protocols for their evaluation, and explore the critical structure-activity relationships that govern their potency and selectivity.

The **2-(Cyclopropylamino)nicotinonitrile** Scaffold: A Privileged Starting Point

The core molecule, **2-(cyclopropylamino)nicotinonitrile** (CAS 52583-90-1), is recognized as a key intermediate in the synthesis of pharmaceuticals.^{[1][2]} Its utility stems from a combination

of factors:

- Synthetic Tractability: The nitrile and amine groups are amenable to a wide range of chemical transformations, including coupling reactions and ring formations, making it an ideal starting point for library synthesis.[1]
- Structural Rigidity and Planarity: The pyridine core provides a rigid anchor, which can facilitate predictable binding interactions with biological targets.
- Hydrogen Bonding Capabilities: The pyridine nitrogen and the secondary amine proton act as key hydrogen bond acceptors and donors, respectively, which are crucial for molecular recognition within enzyme active sites.
- Three-Dimensionality: The cyclopropyl moiety introduces a non-planar, three-dimensional element that can probe deeper, often hydrophobic, pockets in target proteins, potentially enhancing binding affinity and selectivity.

The convergence of these features has positioned this scaffold as particularly fruitful in the development of kinase inhibitors.[1][3]

Anticancer Activity: A Multi-Pronged Attack on Malignancy

Derivatives of the nicotinonitrile scaffold have demonstrated potent antiproliferative activity against a range of cancer cell lines through diverse mechanisms of action.[4][5]

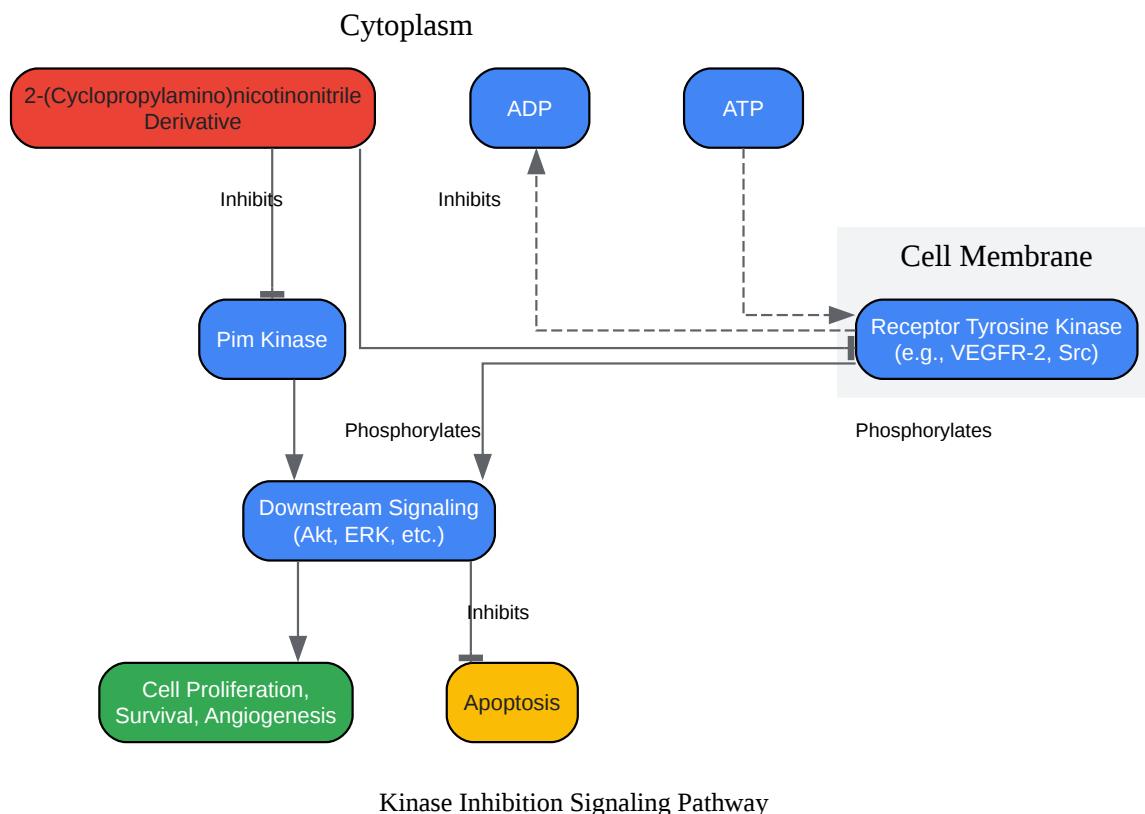
Inhibition of Protein Kinases

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3] The **2-(cyclopropylamino)nicotinonitrile** scaffold has proven to be an excellent template for designing potent and selective kinase inhibitors.

- Tyrosine Kinase (TK) Inhibition: Novel nicotinonitrile derivatives have been shown to exert strong antiproliferative activity by inhibiting tyrosine kinases.[6] Certain compounds were identified as potent TK inhibitors with IC₅₀ values in the nanomolar range (311-352 nM), leading to cell cycle arrest and apoptosis.[6]

- Pim Kinase Inhibition: The Pim family of serine/threonine kinases is frequently overexpressed in various cancers, promoting cell survival and proliferation. Nicotinonitrile derivatives have been developed as potent, sub-micromolar pan-Pim kinase inhibitors, comparable in potency to the broad-spectrum kinase inhibitor staurosporine.[7] These compounds induce cell cycle arrest at the G2/M phase and trigger apoptosis.[7]
- Src Kinase Inhibition: As a non-receptor tyrosine kinase, Src plays a pivotal role in cancer cell growth, migration, and survival.[8] Spiro[pyrano[3,2-c]quinoline]-3'-carbonitrile derivatives, which incorporate a related structural motif, have been developed as non-ATP competitive Src kinase inhibitors with IC₅₀ values as low as 0.9 μM.[8][9] These inhibitors effectively suppress downstream ERK and Akt survival pathways.[8]
- VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels that tumors require to grow.[10] Nicotinamide and pyrimidine-5-carbonitrile derivatives have been designed as potent VEGFR-2 inhibitors, with some compounds showing IC₅₀ values in the nanomolar to low micromolar range.[10][11]

The general mechanism for kinase inhibition involves the derivative binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrate proteins and thereby interrupting the signaling cascade that promotes cancer cell proliferation and survival.



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Caption: Simplified pathway of kinase inhibition by nicotinonitrile derivatives.

Induction of Apoptosis

Beyond kinase inhibition, these derivatives actively promote programmed cell death (apoptosis). Mechanistic studies have revealed that potent derivatives induce apoptosis through the intrinsic pathway.^[6] This is characterized by:

- Upregulation of p53 and Caspase-3: A significant increase in the gene expression of the tumor suppressor p53 and the executioner caspase-3.^[7]
- Alteration of Bax/Bcl-2 Ratio: An increased expression ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.^[7]

- Induction of Caspases 9 and 3: Significant activation of initiator caspase-9 and executioner caspase-3, often by 3- to 6-fold.[6]

This multi-faceted induction of apoptosis makes these compounds particularly effective at eliminating cancer cells.

Antiviral Potential

While the primary focus has been on anticancer applications, related heterocyclic structures containing cyclopropylamino moieties have demonstrated significant antiviral activity.[12][13]

Several Z- and E-methylenecyclopropane nucleoside analogues, including a Z-2-amino-6-cyclopropylaminopurine derivative, were effective against a range of DNA viruses.[12] This compound was particularly potent against human cytomegalovirus (HCMV) with an EC50 of 0.4-2 μ M and also showed efficacy against Epstein-Barr virus (EBV) and hepatitis B virus (HBV).[12]

Although derivatives of **2-(cyclopropylamino)nicotinonitrile** itself are less explored in this context, the pyridine ring is a well-established scaffold in the development of antiviral agents. [14] The proven activity of structurally similar compounds suggests that this is a promising and underexplored area for future research. The potential mechanisms could involve the inhibition of viral enzymes like polymerases or proteases.

Structure-Activity Relationship (SAR) Insights

The biological activity of these derivatives is highly dependent on the nature and position of substituents on the pyridine ring and modifications to the cyclopropylamino group. SAR studies are crucial for optimizing lead compounds into clinical candidates.[15][16]

- Substituents on the Aromatic Core: The introduction of different groups on the pyridine or an attached phenyl ring significantly modulates activity. For instance, in one series of nicotinonitriles, a derivative bearing a 4-methoxyphenyl group was among the most potent tyrosine kinase inhibitors.[6] The presence of halogen atoms or bulky groups can sometimes decrease antiproliferative activity, whereas hydroxyl (-OH) and methoxy (-OMe) groups can enhance it.[16]

- The Role of the Nitrile Group: The cyano (-C≡N) group is a key feature. It is a strong electron-withdrawing group and can act as a hydrogen bond acceptor. In some contexts, such as with 2-phenylacrylonitrile derivatives, the cyano group helps to lock the molecule in a specific, active conformation.[17]
- The Cyclopropyl Moiety: This group is critical for activity, likely by providing a conformational constraint and making favorable hydrophobic interactions within the target's binding site.

Derivative Series	Target/Assay	Key Structural Features for High Activity	IC50/EC50 Range	Reference
Pyrazolo[3,4-b]pyridine-nicotinonitriles	Tyrosine Kinase (TK)	Phenyl/Methoxyp henyl substitutions	311 - 352 nM (Enzyme IC50)	[6]
Nicotinonitrile Derivatives	Pim Kinases (1, 2, 3)	Varied heterocyclic substitutions	≤ 0.28 μM (Enzyme IC50)	[7]
Spiro[pyrano[3,2-c]quinoline]-carbonitriles	Src Kinase	Specific spirocyclic scaffold	0.9 - 5.9 μM (Enzyme IC50)	[8][9]
Z-2-amino-6-cyclopropylamino purine	Human Cytomegalovirus (HCMV)	Purine core with cyclopropylamino group	0.4 - 2.0 μM (Cell-based EC50)	[12]
Imidazopyridine-2-cyanoacrylamides	TAK1 Kinase	2-Cyano-3-(6-methylpyridin-2-yl)acrylamide	27 nM (Enzyme IC50)	[18]

Table 1: Summary of biological activities for selected **2-(Cyclopropylamino)nicotinonitrile** derivatives and related compounds.

Experimental Protocols & Methodologies

To ensure the trustworthiness and reproducibility of findings, standardized and well-validated protocols are essential. Below are representative methodologies for evaluating the biological activity of these derivatives.

Protocol: In Vitro Kinase Inhibition Assay (VEGFR-2 Example)

This protocol describes a method to determine the 50% inhibitory concentration (IC₅₀) of a test compound against a specific protein kinase.

Causality: This experiment directly measures the compound's ability to interfere with the primary biochemical function of the kinase—the phosphorylation of a substrate. It is the foundational assay for confirming the mechanism of action for a putative kinase inhibitor.

Methodology:

- Reagent Preparation:
 - Prepare a stock solution of the test derivative (e.g., 10 mM in 100% DMSO).
 - Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT).
 - Reconstitute recombinant human VEGFR-2 enzyme and the substrate peptide (e.g., a poly-Glu-Tyr peptide) in assay buffer.
- Assay Procedure (ELISA-based):
 - Coat a 96-well microplate with the substrate peptide and incubate overnight at 4°C. Wash wells with wash buffer (e.g., PBS with 0.05% Tween-20).
 - Prepare serial dilutions of the test derivative in assay buffer. Add 25 µL of each dilution to the appropriate wells. Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls.
 - Add 25 µL of the VEGFR-2 enzyme solution to all wells except the background control.

- Initiate the kinase reaction by adding 50 μ L of ATP solution (at a concentration near the K_m for the enzyme) to all wells.
- Incubate for 60 minutes at 30°C.
- Stop the reaction by washing the wells.

- Detection:
 - Add a primary antibody that specifically recognizes the phosphorylated tyrosine residue (e.g., anti-phosphotyrosine-HRP conjugate). Incubate for 60 minutes.
 - Wash the wells thoroughly.
 - Add a chromogenic substrate (e.g., TMB). Allow color to develop.
 - Stop the color development with a stop solution (e.g., 1 M H₂SO₄).
- Data Analysis:
 - Measure the absorbance at 450 nm using a microplate reader.
 - Subtract the background reading from all other readings.
 - Calculate the percent inhibition for each compound concentration relative to the vehicle control.
 - Plot percent inhibition versus log[compound concentration] and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[11]

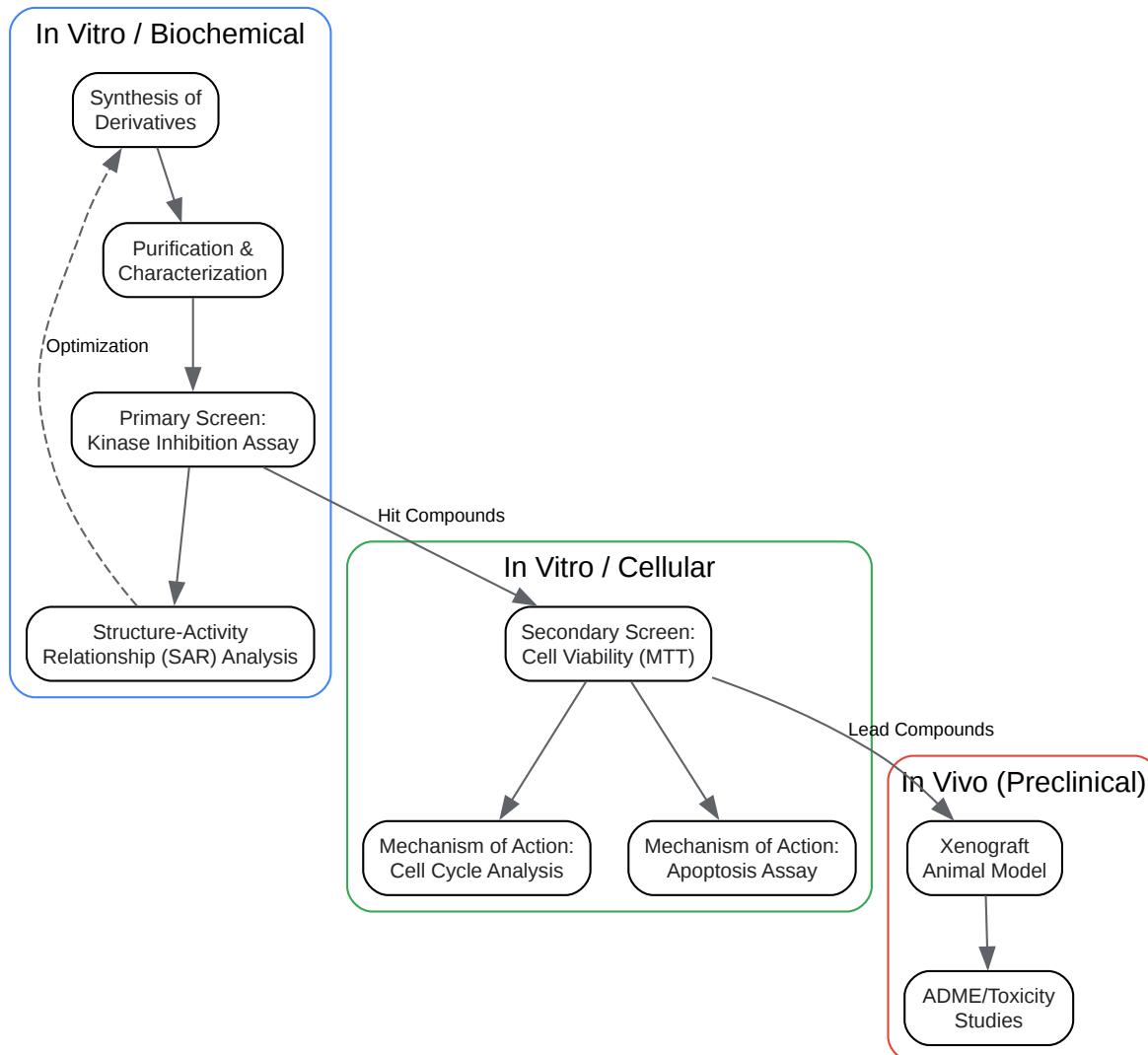
Protocol: Cell Viability (MTT) Assay

This assay assesses the cytotoxic or growth-inhibitory effects of a compound on cancer cell lines.

Causality: This cellular-level assay determines if the biochemical activity observed in an enzyme assay translates to an anti-proliferative effect in a living system. It measures the metabolic activity of the cell population, which correlates with the number of viable cells.

Methodology:

- Cell Culture:
 - Culture human cancer cell lines (e.g., HCT-116 colon cancer, MCF-7 breast cancer) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.
- Assay Procedure:
 - Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
 - Prepare serial dilutions of the test derivative in the cell culture medium.
 - Remove the old medium from the cells and add 100 µL of the medium containing the test compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
 - Incubate the plate for 48-72 hours.
- Detection:
 - Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
 - Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to dissolve the formazan crystals.
- Data Analysis:
 - Measure the absorbance at 570 nm.
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control.
 - Plot the results and determine the GI₅₀/IC₅₀ value (the concentration required to inhibit 50% of cell growth).[\[9\]](#)[\[19\]](#)



Drug Discovery Workflow for Nicotinonitrile Derivatives

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Caption: A typical workflow for the discovery and evaluation of novel derivatives.

Future Perspectives

The **2-(cyclopropylamino)nicotinonitrile** scaffold represents a highly validated and promising starting point for the development of novel therapeutics. While significant progress has been made, particularly in oncology, several avenues warrant further exploration:

- Expansion of Target Space: Beyond the current focus on kinases, these derivatives should be screened against other enzyme classes, such as proteases, helicases, and epigenetic targets, where the scaffold's features may prove advantageous.
- Systematic Antiviral Screening: Given the promising results from related structures, a systematic evaluation of a diverse library of **2-(cyclopropylamino)nicotinonitrile** derivatives against a broad panel of viruses is highly justified.
- Dual-Target Inhibitors: The scaffold is suitable for designing dual-target inhibitors (e.g., inhibiting both a kinase and another target like COX-2), which can offer enhanced efficacy and a strategy to overcome drug resistance.[\[20\]](#)
- Pharmacokinetic Optimization: Future work must focus on optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to ensure they have favorable drug-like profiles for *in vivo* efficacy and safety.

In conclusion, the unique combination of synthetic accessibility, structural rigidity, and versatile binding capabilities ensures that **2-(cyclopropylamino)nicotinonitrile** and its derivatives will remain an area of intense interest and a fertile ground for the discovery of next-generation medicines.

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